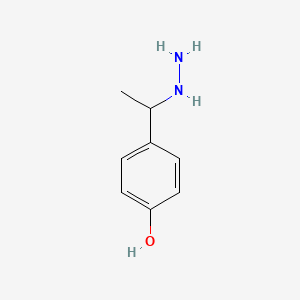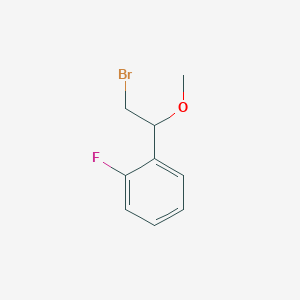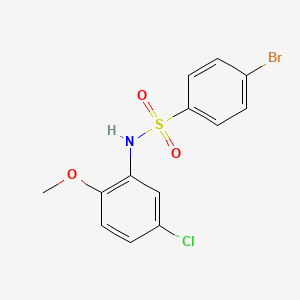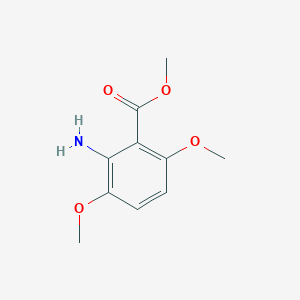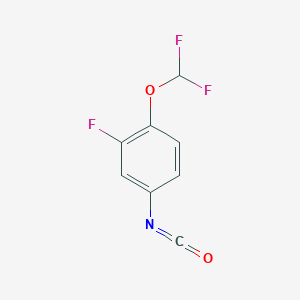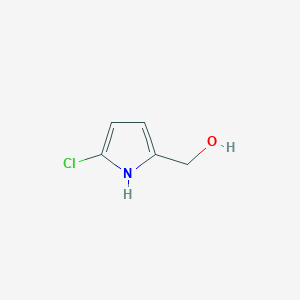
(5-Chloro-1H-pyrrol-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Chloro-1H-pyrrol-2-yl)methanol is an organic compound with the molecular formula C5H6ClNO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The presence of a chloro substituent at the 5-position and a hydroxymethyl group at the 2-position makes this compound unique and interesting for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-chloropyrrole with formaldehyde under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for (5-Chloro-1H-pyrrol-2-yl)methanol are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
(5-Chloro-1H-pyrrol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.
Reduction: The chloro substituent can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like LiAlH4 (Lithium aluminium hydride) are common.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaOH (Sodium hydroxide).
Major Products
Oxidation: 5-Chloro-1H-pyrrole-2-carboxaldehyde or 5-Chloro-1H-pyrrole-2-carboxylic acid.
Reduction: 1H-pyrrol-2-ylmethanol.
Substitution: Various substituted pyrroles depending on the nucleophile used.
科学的研究の応用
(5-Chloro-1H-pyrrol-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (5-Chloro-1H-pyrrol-2-yl)methanol is not fully understood. its biological activity is likely due to its ability to interact with various molecular targets, such as enzymes and receptors. The chloro and hydroxymethyl groups may play a role in binding to these targets and modulating their activity .
類似化合物との比較
Similar Compounds
(5-Chloro-1-methyl-1H-pyrrol-2-yl)methanol: Similar structure but with a methyl group instead of a hydrogen at the 1-position.
(5-Bromo-1H-pyrrol-2-yl)methanol: Similar structure but with a bromo substituent instead of a chloro group.
(5-Chloro-1H-pyrrol-2-yl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
Uniqueness
(5-Chloro-1H-pyrrol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and hydroxymethyl groups allows for diverse chemical modifications and potential biological activities .
特性
分子式 |
C5H6ClNO |
|---|---|
分子量 |
131.56 g/mol |
IUPAC名 |
(5-chloro-1H-pyrrol-2-yl)methanol |
InChI |
InChI=1S/C5H6ClNO/c6-5-2-1-4(3-8)7-5/h1-2,7-8H,3H2 |
InChIキー |
QSOXRYZPGVZCSA-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC(=C1)Cl)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-benzoyloxy-3-hydroxy-3,4,8,8a-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethenyl]-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B12440057.png)
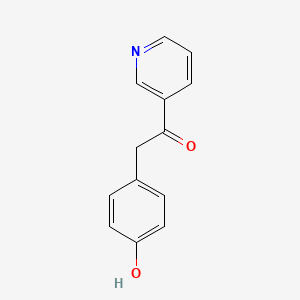
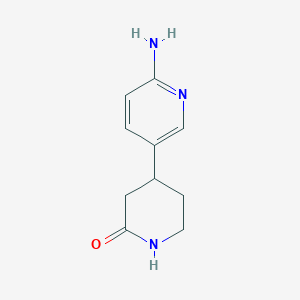

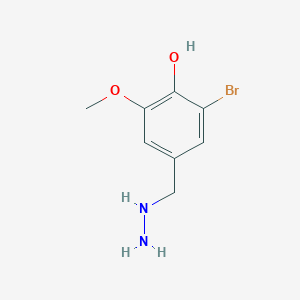
![(E)-4-[4-(3-Hydroxypropyl)phenoxy]-2-methyl-2-buten-1-ol](/img/structure/B12440080.png)
